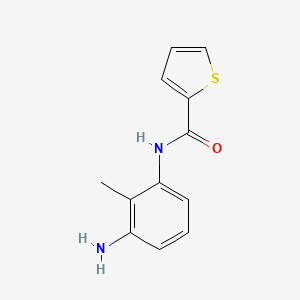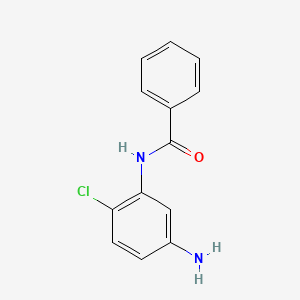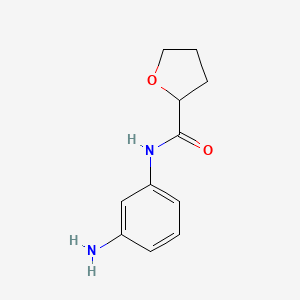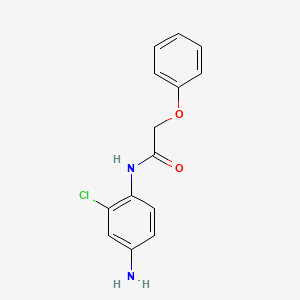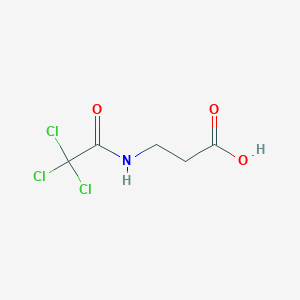![molecular formula C20H29N3O2 B3023298 N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea CAS No. 931586-30-0](/img/structure/B3023298.png)
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea
説明
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea (NAPU) is a novel synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in a variety of experiments to study the biochemical and physiological effects of different compounds. NAPU is a member of the adamantane family of compounds, which are characterized by their rigid, three-dimensional structures. NAPU has a number of advantages over other compounds due to its high solubility in water, high stability, and low toxicity.
科学的研究の応用
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of different compounds, including drugs, hormones, and other chemicals. N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea has been used in drug delivery systems to study the absorption, distribution, metabolism, and excretion of drugs. It has also been used to study the interaction between drugs and proteins, as well as the binding of drugs to receptors. N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea has been used to study the mechanisms of action of drugs and the effects of drugs on the body.
作用機序
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea has been found to interact with a variety of proteins, including enzymes, receptors, and ion channels. It has been found to bind to proteins, causing a conformational change that results in the activation or inhibition of the protein. N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea has also been found to bind to and modulate the activity of ion channels, resulting in changes in cell membrane potential.
Biochemical and Physiological Effects
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, receptors, and ion channels. It has also been found to affect the uptake of drugs and other compounds into cells, and to affect the metabolism of drugs and other compounds. N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea has been found to affect the expression of genes and to alter the activity of transcription factors.
実験室実験の利点と制限
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea has a number of advantages for use in lab experiments. It is highly soluble in water, has a high stability, and is relatively non-toxic. Additionally, N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea is relatively easy to synthesize, making it a cost-effective option for experiments. However, N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea is not suitable for use in experiments involving high concentrations of other compounds, as it can interfere with the results.
将来の方向性
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea has a wide range of applications in scientific research, and there are a number of potential future directions for its use. These include using N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea to study the interaction between drugs and proteins, to study the mechanisms of drug action, to study the effects of drugs on the body, and to develop drug delivery systems. Additionally, N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea could be used to study the effects of compounds on gene expression and to develop new drugs and therapeutics. N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea could also be used to study the effects of compounds on cell signaling pathways and to develop new compounds with desired biological effects.
特性
IUPAC Name |
1-[2-(1-adamantyloxy)propyl]-3-(3-aminophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-13(12-22-19(24)23-18-4-2-3-17(21)8-18)25-20-9-14-5-15(10-20)7-16(6-14)11-20/h2-4,8,13-16H,5-7,9-12,21H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIYERMAUOUGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC(=C1)N)OC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-Diethyl-N'-[(1-methyl-1,2,3,4-tetrahydro-quinolin-6-YL)methyl]propane-1,3-diamine](/img/structure/B3023215.png)
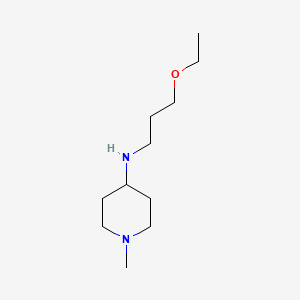
![N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3023218.png)
![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)
![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)
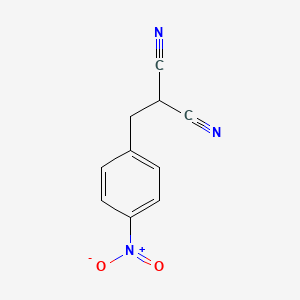
![N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide](/img/structure/B3023226.png)
